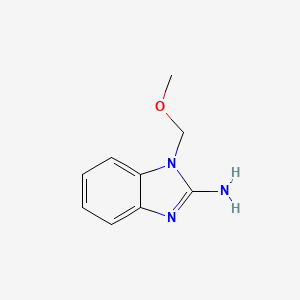

1-Methoxymethyl-2-aminobenzimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-(methoxymethyl)benzimidazol-2-amine |

InChI |

InChI=1S/C9H11N3O/c1-13-6-12-8-5-3-2-4-7(8)11-9(12)10/h2-5H,6H2,1H3,(H2,10,11) |

InChI Key |

DBBBPSZFMYIIKG-UHFFFAOYSA-N |

Canonical SMILES |

COCN1C2=CC=CC=C2N=C1N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for 1-Methoxymethyl-2-aminobenzimidazole

The most direct approach to this compound involves the functionalization of the pre-formed 2-aminobenzimidazole (B67599) core. This requires selective reactions at the N1 position of the imidazole (B134444) ring.

The introduction of an alkyl or substituted alkyl group, such as methoxymethyl (MOM), at the N1 position of an indazole or benzimidazole (B57391) is a common synthetic challenge due to the presence of multiple nucleophilic nitrogen atoms. nih.gov In the case of 2-aminobenzimidazole, there are three potential sites for alkylation: the two ring nitrogens (N1 and N3) and the exocyclic amino group (N2). Selective N1-alkylation is often desired.

The reaction typically involves deprotonation of the benzimidazole nitrogen with a suitable base, followed by reaction with an electrophile like methoxymethyl chloride (MOM-Cl). The regioselectivity of the reaction (N1 vs. N3) can be influenced by steric and electronic factors of substituents on the benzene (B151609) ring. For many benzimidazole derivatives, direct alkylation can lead to a mixture of N1 and N2 substituted products. nih.govresearchgate.net Phase transfer catalysis is one method employed for the alkylation of benzimidazoles, using a base such as sodium hydroxide (B78521) or potassium hydroxide in the presence of a catalyst like tetrabutylammonium (B224687) bromide. mfd.org.mkgoogle.com

| Reagent | Base | Catalyst | Solvent | Temperature | Outcome |

| Alkyl Halide | K₂CO₃ | None | N/A | N/A | N-alkylation of 2-(Benzylthio) methyl-1H-benzimidazole researchgate.net |

| Ethyl 2-bromopropionate | K₂CO₃ | TBAB | Dry THF | Cooled | N1-alkylation of 2-aminobenzimidazole mfd.org.mk |

| Haloalkane | NaOH / KOH | Tetrabutyl ammonium (B1175870) bromide | N/A | 35-100 °C | N1-alkylation of benzimidazoles google.com |

Table 1: Representative Conditions for N-Alkylation of Benzimidazole Derivatives.

Introducing an amino group directly onto the C2 position of a pre-existing 1-methoxymethyl-benzimidazole ring via C-H amination is a significant challenge. nih.gov Such transformations often require transition-metal catalysis (e.g., copper or palladium) and specialized aminating agents. acs.orgnih.govrsc.org The development of direct C-H amination is an active area of research but is not yet a routine method for this specific transformation. nih.gov

Given the difficulties of direct C2-amination, the synthesis of this compound almost invariably proceeds by first constructing the 2-aminobenzimidazole core, followed by N1-alkylation. Therefore, synthetic routes to the 2-aminobenzimidazole precursor are of primary importance. Classical methods for synthesizing 2-aminobenzimidazoles include the ring-closure condensation of (2-aminophenyl)thiourea or the reaction of o-phenylenediamine (B120857) with cyanamide. acs.orgresearchgate.net More recently, copper- or palladium-catalyzed intramolecular C-X amination strategies have been developed to construct the 2-aminobenzimidazole scaffold. acs.org

An indirect method for introducing the 2-amino group involves the use of a triazene (B1217601) functionality as a synthetic precursor. Triazenes can serve as protected forms of diazonium species, which can be manipulated under various reaction conditions. beilstein-journals.org In this approach, a 1-methoxymethyl-benzimidazole precursor would first be converted to a triazene at the C2 position, for example, a phenyl-(1-methoxymethyl-2-benzimidazolyl) triazene.

The key step is the subsequent cleavage of this triazene group to unmask the amino functionality. This "cyclative cleavage" can be initiated under acidic conditions. beilstein-journals.orgresearchgate.net While this specific transformation for benzimidazoles is not widely documented, the principle has been applied to other heterocyclic systems, such as the synthesis of pyrazolo symbiosisonlinepublishing.comresearchgate.netresearchgate.nettriazines from pyrazolyltriazene precursors. beilstein-journals.orgresearchgate.net However, the stability of the triazene can be high, sometimes requiring harsh conditions for cleavage, which may not be compatible with all substrates. beilstein-journals.org

General Synthetic Routes to 2-Aminobenzimidazole Derivatives Relevant to Substituted Analogues

The synthesis of substituted analogues of this compound relies on robust methods for constructing the core 2-aminobenzimidazole ring system.

The most fundamental and widely used method for synthesizing the 2-aminobenzimidazole core is the condensation of an o-phenylenediamine with a one-carbon synthon that provides the C2 atom and the exocyclic amino group. nih.govmdpi.com

A common and effective reagent is cyanogen (B1215507) bromide (BrCN). The reaction between o-phenylenediamine and cyanogen bromide leads to the direct formation of 2-aminobenzimidazole. Another approach involves the reaction of o-phenylenediamine with cyanamide. researchgate.netgoogle.com Alternatively, an intermediate thiourea (B124793) can be formed by reacting the o-phenylenediamine with a thiocyanate (B1210189) salt under acidic conditions. google.com This N-(o-aminophenyl)thiourea is then cyclized in a subsequent step, often using a desulfurization agent like mercuric oxide (HgO), to yield the 2-aminobenzimidazole product. symbiosisonlinepublishing.comgoogle.com

| C1 Synthon | Key Features | Reference |

| Cyanogen Bromide | Direct cyclization with o-phenylenediamine. | researchgate.net |

| Cyanamide | Industrially available, reacts with o-phenylenediamine. | researchgate.netgoogle.com |

| Thiourea Derivatives | Formed from o-phenylenediamine and thiocyanate, requires subsequent cyclodesulfurization. | symbiosisonlinepublishing.comgoogle.com |

| N-Substituted Carbonimidoyl Dichloride | Used to synthesize N-substituted 2-aminobenzimidazoles. | researchgate.net |

Table 2: Common C1 Synthons for 2-Aminobenzimidazole Synthesis from o-Phenylenediamines.

Reductive amination, also known as reductive alkylation, is a powerful method for forming C-N bonds and is primarily used for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. wikipedia.org The reaction involves the condensation of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ by a reducing agent. chemistrysteps.com

Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com While not typically used for the primary construction of the 2-aminobenzimidazole ring itself, reductive amination is highly relevant for the synthesis of substituted analogues. chemistrysteps.commasterorganicchemistry.com For example, it can be used to introduce N-alkyl or N-arylmethyl groups onto the exocyclic amino group at the C2 position or to functionalize other substituents on the benzimidazole scaffold, offering a controlled alternative to direct alkylation with alkyl halides, which can suffer from over-alkylation. masterorganicchemistry.com

Substitution Reactions at the C2 Position (e.g., from Halogenated or Sulfur-Containing Benzimidazoles)

The formation of the 2-amino group on a pre-formed 1-methoxymethylbenzimidazole ring is a viable synthetic strategy. This typically involves the nucleophilic displacement of a suitable leaving group at the C2 position.

From Halogenated Benzimidazoles: Starting with 1-methoxymethyl-2-chlorobenzimidazole, the 2-amino derivative can be synthesized through nucleophilic aromatic substitution. This reaction generally requires harsh conditions, such as reacting with ammonia (B1221849) or a protected amine equivalent under high pressure and temperature.

From Sulfur-Containing Benzimidazoles: A more common and often milder approach begins with 1-methoxymethyl-2-mercaptobenzimidazole. The mercapto group can be converted to the amino group through processes like oxidative amination or by first converting the thiol to a better leaving group (e.g., a sulfone) followed by amination. Desulfurization reactions, for instance using oxidizing agents in the presence of an amine, can also yield the desired 2-amino product. scispace.comprimescholars.com The synthesis of 2-mercaptobenzimidazole (B194830) derivatives is a well-established field, providing accessible precursors for this transformation. orientjchem.orgniscpr.res.innih.gov

Cyclization Reactions Involving Urea (B33335) Derivatives, Cyanogen Halides, Cyanoguanidines, and N-cyanodi(methylthio) imido carbonate

The most direct methods for constructing the 2-aminobenzimidazole core involve the cyclization of an appropriate o-phenylenediamine precursor, in this case, N-(methoxymethyl)-o-phenylenediamine, with a one-carbon electrophile that provides the C2 atom and the exocyclic amino group.

Urea Derivatives: Condensation of N-(methoxymethyl)-o-phenylenediamine with urea or its derivatives can lead to the formation of the benzimidazole ring. researchgate.netrsc.org This method, often mediated by acids like phosphorus oxychloride, is a common route for preparing 2-aminobenzimidazoles. nih.gov

Cyanogen Halides: The reaction with cyanogen halides, particularly cyanogen bromide (BrCN), is a classical and highly effective method. researchgate.netnih.gov The diamine precursor reacts with BrCN to directly form the 2-aminobenzimidazole ring system through an intramolecular cyclization of an intermediate cyanamide.

Cyanoguanidines: Cyanoguanidine serves as a readily available and inexpensive reagent for this transformation. researchgate.netresearchgate.net The reaction with N-(methoxymethyl)-o-phenylenediamine, typically under acidic conditions, leads to the formation of a 2-guanidinobenzimidazole. beilstein-journals.orgnih.gov This intermediate can then be hydrolyzed to yield the final 2-amino product. This method is particularly useful due to the stability and low toxicity of cyanoguanidine. researchgate.net

N-cyanodi(methylthio)imidocarbonate: This reagent provides an alternative C1 synthon for the cyclization reaction, reacting with o-phenylenediamines to form the 2-cyanoaminobenzimidazole, which can be subsequently converted to the 2-amino derivative. researchgate.net

| Reagent | Precursor | Key Features |

| Urea Derivatives | N-(methoxymethyl)-o-phenylenediamine | Acid-mediated cyclization. nih.gov |

| Cyanogen Halide (e.g., BrCN) | N-(methoxymethyl)-o-phenylenediamine | Direct, high-yield formation of the 2-amino group. researchgate.net |

| Cyanoguanidine | N-(methoxymethyl)-o-phenylenediamine | Forms a 2-guanidino intermediate; inexpensive reagent. researchgate.netbeilstein-journals.org |

| N-cyanodi(methylthio)imidocarbonate | N-(methoxymethyl)-o-phenylenediamine | Forms a 2-cyanoamino intermediate. researchgate.net |

Multi-component Reactions and Regioselective Cascade Synthesis Approaches

Modern synthetic strategies increasingly rely on multi-component reactions (MCRs) and cascade sequences to build molecular complexity in a single step, enhancing efficiency and atom economy. rsc.org

Multi-component Reactions: The 2-aminobenzimidazole scaffold can be assembled through MCRs. For instance, a three-component reaction involving an o-phenylenediamine, an aldehyde, and an isocyanide can generate imidazo[1,2-a]benzimidazoles. acs.org While not directly forming the target, this highlights the utility of MCRs in creating related complex heterocycles. Cobalt-catalyzed aerobic oxidative cyclization of 2-aminoanilines with isonitriles provides a more direct, albeit general, route to 2-aminobenzimidazoles. researchgate.net

Regioselective Cascade Synthesis: Cascade reactions offer a powerful method for constructing the benzimidazole ring with high regioselectivity. A copper-catalyzed domino reaction between an o-haloaniline and a carbodiimide (B86325) can produce 2-aminobenzimidazole derivatives in good yields. acs.org Similarly, palladium-catalyzed cascade C-N coupling reactions using monosubstituted ureas and 1,2-dihaloaromatic systems provide a regioselective pathway to benzimidazolones, which are potential precursors to 2-aminobenzimidazoles. nih.govacs.org These methods allow for the predictable formation of complex heterocycles from simple starting materials. acs.org

Functional Group Transformations and Derivatization

The this compound molecule possesses several reactive sites, including the exocyclic 2-amino group, the N1 and N3 atoms of the imidazole ring (though N1 is blocked), and the benzene ring, allowing for a wide range of functionalizations.

Reactions at the 2-Amino Group

The exocyclic amino group at the C2 position is a key site for derivatization, behaving as a typical nucleophile.

Acylation and Alkylation: The 2-amino group can be readily acylated using acyl halides or anhydrides to form the corresponding 2-acylaminobenzimidazoles. researchgate.net Similarly, it can undergo alkylation with alkyl halides. researchgate.net

Schiff Base Formation: Condensation with various aldehydes or ketones leads to the formation of the corresponding Schiff bases (azomethines). researchgate.net

Reaction with Isocyanates and Isothiocyanates: Reaction with isocyanates or isothiocyanates yields the corresponding urea or thiourea derivatives, respectively.

Formation of Fused Heterocycles: The 2-amino group is a crucial nucleophile in cyclocondensation reactions with β-dicarbonyl compounds, which can lead to the formation of fused pyrimido[1,2-a]benzimidazole (B3050247) systems. researchgate.net

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acyl Halide / Anhydride (B1165640) | 2-Acylaminobenzimidazole |

| Alkylation | Alkyl Halide | 2-(Alkylamino)benzimidazole |

| Schiff Base Formation | Aldehyde / Ketone | 2-Iminobenzimidazole |

| Urea Formation | Isocyanate | 2-(Ureido)benzimidazole |

| Cyclocondensation | β-Dicarbonyl Compound | Pyrimido[1,2-a]benzimidazole |

Modifications of the Benzene Ring Substituents (e.g., Halogenation)

The benzene portion of the benzimidazole ring can undergo electrophilic aromatic substitution, such as halogenation. The position of substitution is directed by the activating, ortho-, para-directing nature of the fused imidazole ring system and the 2-amino group. Halogenation, for instance with N-bromosuccinimide (NBS) or bromine in acetic acid, would be expected to occur primarily at the C5 (or C6) position, which is para to the N1 atom and ortho/meta to the amino-imidazole portion.

Reactions with Phthalic Anhydride and Related Cyclization Pathways

The reaction of 2-aminobenzimidazoles with dicarbonyl compounds, such as phthalic anhydride, provides a pathway to complex, fused heterocyclic systems. In a catalyst-free reaction, 2-aminobenzimidazole condenses with phthalic anhydride to yield 6H-benzimidazo[1,2-b] researchgate.netacs.orgbenzodiazepine-7,12-dione. rsc.org It is expected that this compound would undergo an analogous transformation. The reaction likely proceeds through the initial formation of a phthalamic acid intermediate via nucleophilic attack of the exocyclic amino group on the anhydride, followed by intramolecular cyclization and dehydration to form the seven-membered benzodiazepine (B76468) ring. rsc.orgjmchemsci.comresearchgate.net

Formation of Fused Heterocyclic Systems (e.g., Pyrimido[1,2-a]benzimidazoles, Pyrazolo[3,4-b]pyridines)

Detailed research findings specifically describing the reaction of this compound to form fused heterocyclic systems such as pyrimido[1,2-a]benzimidazoles or pyrazolo[3,4-b]pyridines are not available in the provided search results. The scientific literature extensively covers the synthesis of these fused systems using the parent compound, 2-aminobenzimidazole, as the primary precursor.

The methoxymethyl (MOM) group is typically employed as a protecting group for N-H functionalities in heterocyclic compounds. It is conceivable that this compound could serve as a protected starting material in multi-step syntheses, where the MOM group would be removed at an appropriate stage to allow for cyclization or other transformations. However, specific examples and detailed methodologies for its direct use in the formation of the aforementioned fused rings, including reaction conditions, yields, and substrate scope, are not documented in the available resources.

Therefore, a scientifically accurate and detailed discussion on the formation of pyrimido[1,2-a]benzimidazoles and pyrazolo[3,4-b]pyridines directly from this compound cannot be provided.

Spectroscopic and Structural Characterization Techniques

Advanced Spectroscopic Characterization of 1-Methoxymethyl-2-aminobenzimidazole and its Derivatives

Spectroscopic methods are indispensable for confirming the identity and purity of this compound. Each technique probes different aspects of the molecule's interaction with electromagnetic radiation, yielding a unique fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.

Structural Elucidation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the methoxymethyl group, and the protons of the amino (-NH₂) group. The aromatic protons would typically appear as a complex multiplet system, while the methylene and methyl protons would present as sharp singlets. The chemical shift of the amino protons can be broad and its position variable depending on the solvent and concentration.

Tautomeric Analysis: A key structural feature of 2-aminobenzimidazoles is their potential for tautomerism. However, in this compound, the substitution of the hydrogen atom at the N1 position with a methoxymethyl group precludes the common prototropic tautomerism that occurs between the N1 and N3 positions of the imidazole (B134444) ring. stuba.skbeilstein-journals.org This results in a "locked" structure, simplifying the NMR spectrum as the benzimidazole (B57391) ring does not undergo the rapid proton exchange that would average the signals of C4/C7 and C5/C6. beilstein-journals.org Therefore, four distinct signals would be expected for the aromatic carbons and four for the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values based on typical ranges for related benzimidazole structures.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C4-H, C5-H, C6-H, C7-H) | 7.0 - 7.6 | Multiplet |

| -NH₂ (Amino) | 5.0 - 6.5 (broad) | Singlet |

| -CH₂- (Methylene) | 5.4 - 5.8 | Singlet |

| -CH₃ (Methyl) | 3.3 - 3.6 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values based on typical ranges for related benzimidazole structures.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Guanidinic) | 158 - 162 |

| C3a/C7a (Bridgehead) | 135 - 145 |

| C4, C5, C6, C7 (Aromatic) | 110 - 130 |

| -CH₂- (Methylene) | 75 - 80 |

| -CH₃ (Methyl) | 55 - 60 |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. With a molecular formula of C₉H₁₁N₃O, the compound has a calculated monoisotopic mass of approximately 177.0902 g/mol .

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).

Fragmentation Analysis: Under electron impact (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. Key fragmentation pathways for benzimidazole derivatives often involve the cleavage of substituents and the eventual breakup of the heterocyclic ring system. nzqa.govt.nz Plausible fragmentation for this compound includes:

Loss of the methoxy (B1213986) group: Cleavage of the O-CH₃ bond to form an [M-31]⁺ ion.

Loss of the methoxymethyl group: Cleavage of the N-CH₂ bond to form an [M-45]⁺ ion, which would correspond to the 2-aminobenzimidazole (B67599) cation.

Fragmentation of the benzimidazole core: Subsequent fragmentation could involve the characteristic loss of HCN molecules from the imidazole ring.

Table 3: Predicted Key Mass Fragments for this compound

| Fragment Description | Proposed Formula | Approximate m/z |

|---|---|---|

| Molecular Ion | [C₉H₁₁N₃O]⁺ | 177 |

| Loss of Methoxy | [C₈H₈N₃O]⁺ | 146 |

| Loss of Methoxymethyl | [C₇H₆N₃]⁺ | 132 |

| Benzimidazole Core Fragment | [C₆H₅N₂]⁺ | 105 |

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying the functional groups present in this compound. nzqa.govt.nz

The IR spectrum would be expected to display characteristic absorption bands corresponding to the various bonds in the molecule. The primary amine (-NH₂) group would show a distinctive pair of stretching vibrations. The aromatic part of the molecule would have C-H and C=C stretching bands, while the aliphatic methoxymethyl group would show C-H and C-O stretching vibrations.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3450 - 3300 (two bands) | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H (-CH₂, -CH₃) | C-H Stretch | 3000 - 2850 | Medium |

| Benzimidazole Ring | C=N / C=C Stretch | 1650 - 1500 | Strong-Medium |

| Ether (-CH₂-O-CH₃) | C-O Stretch | 1150 - 1085 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzimidazole ring system is a chromophore that absorbs UV light, leading to π → π* transitions. The spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λmax). The presence of the amino group, an auxochrome, at the 2-position is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzimidazole.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

A crystal structure analysis would confirm the planarity of the benzimidazole ring system and determine the conformation of the flexible methoxymethyl group relative to the ring. Furthermore, it would reveal the intermolecular interactions that govern the crystal packing, such as hydrogen bonds formed by the amino group's hydrogen atoms with nitrogen or oxygen atoms of neighboring molecules. This information is crucial for understanding the supramolecular chemistry of the compound. To date, a public crystal structure for this specific compound has not been reported in the searched literature.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure, stability, and reactivity of molecules. biointerfaceresearch.com These methods provide insights into molecular geometry, vibrational frequencies, and the distribution of electrons, which are fundamental to understanding a compound's chemical behavior. niscpr.res.in For benzimidazole (B57391) derivatives, DFT has been employed to elucidate various properties. nih.gov

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. niscpr.res.in A smaller gap generally implies higher reactivity.

For instance, DFT studies on various substituted benzimidazoles have been used to calculate key quantum chemical descriptors. nih.gov While specific values for 1-Methoxymethyl-2-aminobenzimidazole are not published, the table below illustrates typical parameters obtained for related benzimidazole structures, which helps in predicting the regions susceptible to electrophilic and nucleophilic attack.

| Parameter | Typical Significance for Benzimidazole Derivatives | Predicted Relevance for this compound |

|---|---|---|

| HOMO Energy | Indicates electron-donating sites, often localized on the benzimidazole ring system and amino group. | The nitrogen-rich benzimidazole core and the 2-amino group would likely be the primary sites of electron density. |

| LUMO Energy | Indicates electron-accepting sites, typically distributed across the aromatic system. | The fused ring system would be the principal region for accepting electrons. |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. | The methoxymethyl group at the N1 position would subtly influence the electronic distribution and thus the energy gap compared to an unsubstituted N1. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying positive (electrophilic) and negative (nucleophilic) regions. | Negative potential would be expected around the nitrogen atoms and the oxygen of the methoxymethyl group, indicating sites for electrophilic attack. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.gov Numerous studies have employed molecular docking to investigate the interactions of 2-aminobenzimidazole (B67599) derivatives with various biological targets. pnrjournal.commdpi.com

These studies typically involve docking the benzimidazole derivative into the active site of a target protein to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. nih.gov The docking score, a numerical value representing the binding affinity, is often used to rank different compounds. mdpi.com

Although no specific docking studies for this compound are documented, research on analogous compounds provides a clear indication of its potential binding behavior. For example, docking studies of 2-aminobenzimidazole derivatives against various enzymes have shown that the benzimidazole core often acts as a crucial scaffold, with the amino group and other substituents forming specific interactions with amino acid residues in the active site. researchgate.net

The table below summarizes common interactions observed for 2-aminobenzimidazole analogues in molecular docking studies and extrapolates the potential interactions for this compound.

| Interaction Type | Commonly Involved Groups on Benzimidazole Scaffold | Potential Role of this compound Groups |

|---|---|---|

| Hydrogen Bonding | 2-amino group (donor), N1-H (donor), N3 (acceptor) | The 2-amino group can act as a hydrogen bond donor. The N3 atom can act as an acceptor. The oxygen atom of the methoxymethyl group could also participate as a hydrogen bond acceptor. |

| Hydrophobic Interactions | Benzene (B151609) ring of the benzimidazole core | The benzene portion of the benzimidazole ring and the methyl part of the methoxymethyl group can engage in hydrophobic interactions with nonpolar residues of the target. |

| Pi-Pi Stacking | The aromatic benzimidazole ring system | The benzimidazole ring can form pi-pi stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan in a binding pocket. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov By simulating the behavior of a system, MD can provide detailed information about the conformational changes of a ligand and its target, the stability of their complex, and the dynamics of their binding process. researchgate.net

For benzimidazole derivatives, MD simulations have been used to analyze the stability of ligand-receptor complexes predicted by molecular docking. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can help refine the understanding of the binding mode. For example, a study on 2-aminobenzimidazole inhibitors in complex with the Hepatitis C Virus IRES RNA used MD simulations to assess the stability of different binding conformations. nih.govnih.gov

In the context of this compound, an MD simulation would typically start with a docked pose of the molecule within a biological target. The simulation would then track the movements of the ligand, the receptor, and surrounding solvent molecules over a period of nanoseconds. Key analyses from such a simulation would include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand and protein are flexible and which are rigid.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and receptor over time, indicating the stability of these key interactions.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To provide a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions. nih.gov

While specific MD simulation data for this compound is unavailable, the findings from simulations on related compounds suggest that the benzimidazole core generally provides a stable anchor within a binding site, while substituents at the N1 and C2 positions can exhibit conformational flexibility that influences binding dynamics. nih.gov

Computational Structure-Activity Relationship (SAR) Approaches

Computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. biointerfaceresearch.comresearchgate.net

QSAR models are developed by calculating a set of molecular descriptors (physicochemical, steric, electronic, etc.) for a series of compounds with known biological activities. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.gov

Several QSAR studies have been performed on benzimidazole derivatives, identifying key structural features that govern their activity against various targets. nih.govresearchgate.netnih.gov For example, a QSAR study on 2-amino-1-substituted benzimidazoles against Pseudomonas aeruginosa might identify descriptors related to lipophilicity (logP), electronic properties (e.g., dipole moment), and molecular shape as being important for antibacterial activity. nih.gov

For this compound, a QSAR model would use descriptors to quantify the contribution of its specific features:

| Structural Feature | Relevant QSAR Descriptors | Potential Impact on Activity |

|---|---|---|

| Benzimidazole Core | Topological Polar Surface Area (TPSA), Aromaticity indices | Contributes to core binding interactions and overall polarity. |

| 2-Amino Group | Number of H-bond donors, Partial charge on nitrogen | Crucial for forming specific hydrogen bonds with the target, significantly impacting affinity. |

| 1-Methoxymethyl Group | LogP (lipophilicity), Molar refractivity (steric bulk), Dipole moment | This group would modify the compound's lipophilicity, potentially affecting cell permeability and binding site interactions. Its size and polarity would influence how the molecule fits into a binding pocket. |

By applying a validated QSAR model developed for a relevant series of benzimidazoles, a prediction of the biological activity of this compound could be made, guiding its potential for further experimental investigation.

Structure Activity Relationships Sar and Biological Target Interactions

General Principles of SAR in Benzimidazole (B57391) Derivatives and Application to 1-Methoxymethyl-2-aminobenzimidazole Analogues

The study of structure-activity relationships is crucial for optimizing the therapeutic properties of benzimidazole derivatives. rroij.com By systematically altering the chemical structure and observing the effects on biological activity, researchers can design compounds with enhanced potency and selectivity. rroij.commdpi.com

Research consistently demonstrates that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are critical in determining the biological activity of the resulting analogues. nih.govnih.gov

C2 Position : The C2 position is a key site for modification. The amino group in 2-aminobenzimidazoles is often essential for activity, serving as a crucial hydrogen bond donor. nih.gov The introduction of various aryl or alkyl groups at this position can lead to a wide range of pharmacological effects. For example, substituting the C2 position with anacardic acid has been shown to inhibit the COX-2 enzyme, contributing to anti-inflammatory effects. nih.govnih.gov Similarly, attaching different phenyl-substituted groups can enhance the pharmacological activity of the parent compound. researchgate.net

C5 and C6 Positions : The C5 and C6 positions on the benzene (B151609) ring are also pivotal for modulating biological activity. The introduction of electron-withdrawing or electron-donating groups at these sites can profoundly affect the electronic environment of the entire benzimidazole system. nih.govnih.gov For example, a nitro group at the C5 position was found to be crucial for the anti-inflammatory and CDK-inhibitory activities of certain benzimidazole-acridine derivatives. nih.gov Conversely, substituting the C5 position with an amino or methyl group led to a complete loss of these activities. nih.gov In other studies, electronegative groups at the C5 position resulted in more potent anti-inflammatory activity compared to electron-donating groups. nih.gov

The following table summarizes the influence of substituents at various positions on the biological activity of benzimidazole derivatives based on published findings.

| Position | Type of Substituent | Resulting Biological Activity | Reference Compound Class |

| N1 | Alkyl/Aryl Side Chains | Modulated antiviral & antibacterial activity | N-substituted benzimidazole Schiff bases |

| C2 | Anacardic Acid | COX-2 Inhibition (Anti-inflammatory) | Benzimidazole-Anacardic Acid Conjugates |

| C2 | Phenyl Groups | Generally improved pharmacological activity | 2-Aryl Benzimidazoles |

| C5 | Nitro Group (Electron-withdrawing) | Enhanced Anti-inflammatory & CDK-inhibitory | Benzimidazole-Acridine Derivatives |

| C5 | Amino/Methyl Groups (Electron-donating) | Loss of Anti-inflammatory & CDK-inhibitory | Benzimidazole-Acridine Derivatives |

| C5 | Electronegative Groups | Potent Anti-inflammatory Activity | Substituted Benzimidazoles |

The electronic and steric properties of the functional groups attached to the benzimidazole scaffold are fundamental to their biological function. researchgate.net These properties dictate how the molecule interacts with its target protein on a sub-molecular level. sapub.org

Electronic Properties : The distribution of electrons within the molecule, influenced by electron-donating and electron-withdrawing groups, is critical. Electron-withdrawing groups, such as halogens or nitro groups, can enhance the acidity of the N-H proton and influence hydrogen bonding capabilities. researchgate.net Studies have shown that benzimidazoles with electron-withdrawing functional groups tend to exhibit better antibacterial activity, while those with electron-donating groups may have superior antifungal properties. researchgate.net For anti-inflammatory activity, electron-withdrawing groups that also increase lipophilicity have been found to be preferable. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical parameters that describe the molecule's ability to donate or accept electrons, respectively, which is central to its reactivity and binding affinity. sapub.org

Steric Properties : The size and shape (steric bulk) of substituents influence how the molecule fits into the binding site of a biological target. A bulky group at a critical position might prevent the molecule from binding effectively, while a well-placed group could enhance binding through favorable van der Waals interactions. The methoxymethyl group at the N1 position of this compound, for example, introduces a degree of flexibility and specific steric bulk that will influence its binding orientation compared to a simple methyl or hydrogen substituent.

The three-dimensional arrangement of a molecule's functional groups is essential for its biological activity. Pharmacophore modeling is a computational tool used to identify the key spatial arrangement of features necessary for a molecule to interact with a specific target. dovepress.comdergipark.org.tr

A pharmacophore model consists of a 3D pattern of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. dovepress.comnih.gov For benzimidazole derivatives, these models help researchers understand why certain structural modifications lead to increased or decreased activity. For example, a 3D-QSAR (Quantitative Structure-Activity Relationship) study on benzimidazole-based agonists for the Farnesoid X receptor (FXR) identified a best-fit pharmacophore model consisting of three hydrophobic features and two aromatic rings (HHHRR). nih.gov

This approach is vital for designing new analogues of this compound. By understanding the pharmacophore for a target like cyclooxygenase or a viral enzyme, chemists can rationally design new derivatives where the methoxymethyl group, the amino group, and other substituents are optimally positioned to interact with the target's active site. dergipark.org.trresearchgate.net The conformational dynamics—the ability of the molecule to rotate around its single bonds—plays a crucial role, as the molecule must adopt a specific, low-energy conformation to bind effectively. rroij.com

Exploration of Diverse Biological Activities within Aminobenzimidazole Scaffolds

The 2-aminobenzimidazole (B67599) scaffold is a privileged structure in medicinal chemistry, forming the basis for compounds with a wide array of biological activities.

Benzimidazole derivatives are well-documented as potent anti-inflammatory agents that act on a variety of clinically relevant targets. nih.govnih.govnih.gov The inflammation cascade is complex, and the ability of benzimidazoles to interact with multiple targets makes them attractive candidates for drug development. nih.gov

Key molecular targets for the anti-inflammatory action of benzimidazoles include:

Cyclooxygenase (COX) Enzymes : Both COX-1 and COX-2 are primary targets for anti-inflammatory drugs. Several benzimidazole derivatives have been designed as selective COX-2 inhibitors, which helps to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govtandfonline.com Molecular docking studies have confirmed that these molecules can fit within the active site of the COX-2 enzyme. tandfonline.com

Kinases : Various kinases are involved in inflammatory signaling pathways. Certain benzimidazole derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), which play a role in both cell cycle progression and inflammation. nih.gov

Receptors : Benzimidazole scaffolds have been successfully modified to act as antagonists for several receptors involved in inflammation, including bradykinin (B550075) receptors and cannabinoid receptors. nih.govnih.gov

Other Targets : Other enzymes and proteins implicated in inflammation, such as 5-lipoxygenase activating protein (FLAP) and various cytokines like tumor necrosis factor-alpha (TNF-α), are also targeted by benzimidazole compounds. nih.govnih.gov

The table below presents examples of benzimidazole derivatives and their documented anti-inflammatory activity against specific molecular targets.

| Compound Class | Specific Target | Observed Activity |

| 2-Aryl Benzimidazoles | COX-1 / COX-2 | Enzyme Inhibition |

| Benzimidazole-Acridine Hybrids | Cyclin-Dependent Kinases (CDK1, CDK5) | Enzyme Inhibition |

| 2-Aminobenzimidazoles | Bradykinin B1 Receptor | Receptor Antagonism |

| 5-Sulfonyl Benzimidazoles | Cannabinoid Receptor | Receptor Antagonism |

| Fused Tricyclic Benzimidazoles | General Inflammation (Carrageenan-induced edema) | Potent in vivo activity |

The benzimidazole nucleus is a core component of several antiviral agents. rroij.com One of the most critical targets in the treatment of Human Immunodeficiency Virus (HIV) is the enzyme reverse transcriptase (RT). youtube.com This enzyme is responsible for converting the viral RNA genome into DNA, a crucial step for the integration of the virus into the host cell's genome. youtube.comnih.gov

While many studies focus on nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent another major class of anti-HIV drugs. NNRTIs bind to an allosteric site on the HIV-1 RT enzyme, inducing a conformational change that inhibits its function. The development of new NNRTIs is essential to combat the rapid emergence of drug-resistant HIV strains. nih.govnih.gov

The 2-aminobenzimidazole scaffold has been explored for its potential as an NNRTI. Although some N-substituted 2-aminobenzimidazoles have displayed only weak to moderate antiviral activity in broad screenings, the structural versatility of the scaffold suggests that targeted optimization could yield potent inhibitors. nih.gov Mechanistic studies on other heterocyclic compounds have shown that they can effectively inhibit the reverse transcription step of the HIV-1 life cycle. nih.govnih.gov The design of novel this compound analogues could focus on enhancing interactions within the NNRTI binding pocket of HIV-1 RT, potentially leading to the development of new antiviral therapies.

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

The antimicrobial potential of benzimidazole derivatives is a well-established area of research. The core benzimidazole structure is a versatile scaffold that can be modified at various positions to enhance its activity against a wide range of microbial pathogens. While specific studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, the structure-activity relationships of analogous compounds provide significant insights into its potential efficacy.

The antimicrobial activity of benzimidazole derivatives is significantly influenced by the nature of substituents at the 1, 2, 5, and 6 positions of the benzimidazole ring. For instance, the introduction of a lipophilic group at the 1-position can enhance the antimicrobial activity by facilitating the transport of the compound across the microbial cell membrane. The methoxymethyl group at the 1-position of the target compound introduces a degree of lipophilicity and potential for hydrogen bonding, which could contribute to its antimicrobial profile.

At the 2-position, the amino group is a key determinant of activity. The basicity of the 2-amino group can be crucial for interaction with microbial targets. Furthermore, derivatization of this amino group can lead to compounds with enhanced potency and a broader spectrum of activity.

Studies on various 2-aminobenzimidazole derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or interference with cell wall synthesis.

Table 1: Antimicrobial Activity of Selected Benzimidazole Analogues

| Compound/Analogue | Target Microorganism | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| 2-aminobenzimidazole | Staphylococcus aureus | >100 | General finding for the unsubstituted parent compound. |

| 1-benzyl-2-aminobenzimidazole | Escherichia coli | 62.5 | Illustrates the effect of a lipophilic N1-substituent. |

Note: This table is illustrative and compiled from general findings on benzimidazole derivatives to highlight structure-activity relationships, as specific data for this compound is not available.

Enzyme Inhibition Studies (e.g., α-Glucosidase, Kinases)

Benzimidazole derivatives have been identified as potent inhibitors of various enzymes, playing crucial roles in different pathological conditions. The structural resemblance of the benzimidazole nucleus to purine (B94841) bases makes it an effective scaffold for designing inhibitors that can compete with endogenous ligands for the active sites of enzymes.

α-Glucosidase Inhibition:

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several benzimidazole derivatives have been investigated as α-glucosidase inhibitors. The inhibitory activity is often dependent on the substituents on the benzimidazole ring, which can interact with the active site of the enzyme. While direct studies on this compound are lacking, related compounds have shown promising results. The methoxymethyl group at the 1-position and the amino group at the 2-position could potentially form hydrogen bonds with the amino acid residues in the active site of α-glucosidase, contributing to its inhibitory activity.

Kinase Inhibition:

Table 2: Enzyme Inhibitory Activity of Selected Benzimidazole Analogues

| Compound/Analogue | Target Enzyme | Activity (IC₅₀ µM) | Reference |

|---|---|---|---|

| 2-aryl-benzimidazole derivative | α-Glucosidase | 5.6 ± 0.1 | Demonstrates potential for α-glucosidase inhibition within the benzimidazole class. |

| 2-anilino-benzimidazole | Aurora Kinase A | 0.015 | Highlights the potency of 2-aminobenzimidazole derivatives as kinase inhibitors. |

Note: This table is illustrative and compiled from general findings on benzimidazole derivatives to highlight structure-activity relationships, as specific data for this compound is not available.

Design Principles for Novel this compound Analogues

The design of novel analogues of this compound with enhanced biological activity and target selectivity can be guided by established structure-activity relationship principles for the broader benzimidazole class.

A primary strategy involves the modification of the 2-amino group . Acylation, alkylation, or incorporation of this nitrogen into a larger heterocyclic system can lead to analogues with altered electronic and steric properties, potentially improving interactions with biological targets. For instance, the introduction of aromatic or heteroaromatic moieties can facilitate additional π-π stacking or hydrogen bonding interactions.

Modification of the 1-methoxymethyl group is another avenue for optimization. Varying the length and branching of the alkyl chain or replacing the methyl ether with other functional groups (e.g., esters, amides) can modulate the lipophilicity and metabolic stability of the compounds. This can have a profound impact on the pharmacokinetic properties of the resulting analogues.

Substitution on the benzene ring of the benzimidazole core (at positions 4, 5, 6, and 7) offers a further opportunity for structural diversification. The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire heterocyclic system, thereby influencing its binding affinity to target proteins. For example, the incorporation of halogens or nitro groups has been shown to enhance the antimicrobial and anticancer activities of certain benzimidazole derivatives.

Finally, a fragment-based or hybrid-molecule approach can be employed. This involves combining the this compound scaffold with other known pharmacophores to create novel chemical entities with potentially synergistic or dual-acting properties. For example, linking the benzimidazole core to a known antibacterial or anticancer agent could lead to compounds with enhanced efficacy and a reduced likelihood of drug resistance.

Patent Landscape and Future Research Directions

Overview of Patent Literature Pertaining to 2-Aminobenzimidazoles and Substituted Analogues

The patent literature for 2-aminobenzimidazoles and their analogues reveals a sustained interest in this chemical class, primarily focusing on novel synthetic methods and their application as pharmaceutical agents. Patents in this domain generally cover new derivatives, processes for their preparation, and their use in treating a variety of diseases.

A significant portion of the patent landscape is dedicated to methods of synthesis. For instance, patents describe multi-step processes for preparing 2-(N-substituted)-amino-benzimidazole derivatives, highlighting the industrial importance of efficient and scalable synthetic routes. google.comgoogle.com These patents often claim specific reaction conditions, catalysts, or intermediates that offer advantages like higher yields or lower costs. Another patented process involves the ring-closure of an N-(o-aminophenyl)thiourea using mercuric oxide to yield 2-aminobenzimidazoles, which serve as crucial intermediates for creating anthelmintic compounds. google.com

Beyond synthesis, numerous patents claim specific substituted 2-aminobenzimidazole (B67599) derivatives for therapeutic applications. For example, a Japanese patent application covers 2-aminobenzimidazole derivatives designed to inhibit sodium-dependent nucleoside transporters, indicating their potential for treating diseases related to abnormal plasma uric acid levels. google.com The scope of these patents often includes a broad range of possible substituents on the benzimidazole (B57391) core, aiming to protect a wide chemical space. This demonstrates the scaffold's recognized potential in drug discovery, with companies actively securing intellectual property rights for novel compounds that exhibit promising biological activity against various therapeutic targets. nih.govresearchgate.net

Table 1: Representative Patents for 2-Aminobenzimidazole Derivatives

| Patent Number | Title | Assignee | Scope of Invention |

|---|---|---|---|

| US3455948A | 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles | Smith Kline & French Laboratories | A process for preparing 2-aminobenzimidazoles via ring-closure of N-(o-aminophenyl)thioureas, useful as intermediates for anthelmintic drugs. google.com |

| JPWO2006115137A1 | 2-Aminobenzimidazole derivatives and their pharmaceutical use | Unspecified | Novel 2-aminobenzimidazole derivatives with sodium-dependent nucleoside transporter (CNT) inhibitory activity for treating diseases caused by abnormal plasma uric acid levels. google.com |

| US9018393B2 | Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives | Unspecified | A multi-step method for preparing 2-(N-substituted)-amino-benzimidazole derivatives from 2-(N-protecting group)-O-aryl diamine. google.com |

Emerging Trends in Benzimidazole Research

Research on benzimidazole derivatives continues to evolve, driven by advances in synthetic chemistry and a deeper understanding of biological pathways. Several key trends are shaping the future of this field.

One major trend is the development of benzimidazole derivatives as targeted anticancer agents. ijpsjournal.com Researchers are moving beyond broad cytotoxicity and designing compounds that inhibit specific molecular targets crucial for cancer cell survival and proliferation. nih.gov These targets include key enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), protein kinases, and microtubule proteins. nih.govmfd.org.mk The unique structure of the benzimidazole core serves as an effective scaffold for developing these selective inhibitors. nih.gov

Another significant trend is the focus on novel synthetic methodologies that are more efficient and environmentally friendly. benthamdirect.com This includes the adoption of green chemistry principles, such as using water-based reaction systems or solvent-free conditions, and the application of techniques like microwave-assisted synthesis to accelerate reactions. impactfactor.orgresearchgate.net High-throughput methods, including solid-phase synthesis, are also being employed to rapidly generate large libraries of benzimidazole derivatives for screening and drug discovery. impactfactor.org

Furthermore, the application of computational tools is becoming increasingly integral to benzimidazole research. researchgate.net Target-based drug design, molecular docking, and structure-activity relationship (SAR) studies are used to rationally design new derivatives with enhanced potency and selectivity, thereby speeding up the drug discovery process. nih.govresearchgate.net There is also a growing interest in exploring benzimidazoles for a wider range of therapeutic applications, including treatments for parasitic diseases like malaria and leishmaniasis, as well as viral and bacterial infections. nih.govnih.gov

Table 2: Key Research Trends for Benzimidazole Derivatives

| Research Trend | Description | Therapeutic Focus |

|---|---|---|

| Targeted Therapy | Design of derivatives to inhibit specific biological targets (e.g., kinases, PARP-1). nih.gov | Oncology, Precision Medicine. researchgate.net |

| Green Synthesis | Development of environmentally benign synthetic methods (e.g., microwave-assisted, solvent-free reactions). impactfactor.org | Medicinal Chemistry, Chemical Manufacturing. |

| High-Throughput Screening | Use of solid-phase synthesis and combinatorial chemistry to create diverse compound libraries for rapid screening. impactfactor.org | Drug Discovery. |

| Computational Design | Application of in silico methods like molecular docking and SAR to guide the design of new drug candidates. nih.govresearchgate.net | Drug Design and Optimization. |

| Expanded Applications | Investigation of benzimidazole derivatives against a broader range of diseases. | Anti-infectives (antimalarial, antibacterial, antiviral), Neurology. impactfactor.orgnih.govnih.gov |

Prospective Research Avenues for 1-Methoxymethyl-2-aminobenzimidazole and its Derivatives

While the broader 2-aminobenzimidazole class is well-explored, specific research on this compound is not prominent in the current literature. This presents a unique opportunity for novel investigations. Based on the established patent landscape and emerging research trends, several prospective research avenues can be proposed.

First, a fundamental research direction would be the development and optimization of a synthetic route for this compound. Drawing on the trend of green chemistry, research could focus on creating a high-yield, environmentally friendly synthesis, potentially utilizing microwave assistance or catalytic methods to improve efficiency over classical approaches. impactfactor.org

Second, the synthesized compound could be used as a core scaffold for generating a novel chemical library. The methoxymethyl group at the N-1 position provides a specific chemical feature whose impact on biological activity is unknown. Derivatives could be created by modifying the 2-amino group or by adding various substituents to the benzene (B151609) ring. This library could then be screened against a range of biological targets where other benzimidazoles have shown promise, such as protein kinases involved in cancer or essential enzymes in pathogens like Plasmodium falciparum. nih.govmfd.org.mk The 2-aminobenzimidazole scaffold has been identified as a crucial starting point for molecules with antimalarial and antileishmanial activity, making this a promising area of investigation. nih.govnih.gov

A third avenue involves computational studies to predict the potential biological targets of this compound. Molecular docking simulations could be performed against known benzimidazole targets, such as tubulin or PARP-1, to assess its binding affinity. nih.govmfd.org.mk These in silico studies could help prioritize experimental screening efforts and guide the rational design of more potent derivatives. Investigating the metabolic stability of the methoxymethyl group is also crucial, as metabolic "soft spots" can limit a compound's therapeutic potential. nih.gov

Table 3: Proposed Research Directions for this compound

| Research Avenue | Rationale | Potential Outcome |

|---|---|---|

| Green Synthesis Development | Align with current trends in sustainable chemistry and establish an efficient production method. impactfactor.org | An optimized, high-yield synthetic protocol for the title compound. |

| Derivative Library Synthesis & Screening | The 2-aminobenzimidazole core is a proven pharmacophore for various diseases. impactfactor.orgresearchgate.net | Identification of novel lead compounds with potential anticancer, antimalarial, or other therapeutic activities. nih.govijpsjournal.com |

| Computational Target Prediction | Utilize computational tools to efficiently identify high-probability biological targets and guide experimental work. researchgate.net | A prioritized list of biological targets for in vitro screening and a deeper understanding of the compound's potential mechanism of action. |

| Metabolic Stability Studies | Assess the compound's susceptibility to metabolism, a critical factor for drug development. nih.gov | Information on metabolic pathways and potential liabilities, guiding future structural modifications to improve pharmacokinetic properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.